(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2,5,7-trihydroxy-4'-methoxyisoflavanone is a hydroxyisoflavanone bearing three hydroxy substituents at positions 2, 5 and 7 in addition to a methoxy substituent at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavanone, a methoxyisoflavanone and a lactol.
Scientific Research Applications
Diversity-Oriented Synthesis
The compound has been utilized in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. This process involves oxidative carbon-hydrogen bond activation and click chemistry, leading to a variety of non-natural compounds for biological screening (Zaware et al., 2011).
Molecular Docking and Spectroscopy Studies
It has been a subject of in vivo, molecular docking, and spectroscopy studies, particularly in the context of lung cancer. Its structural details and intermolecular interactions have been analyzed for potential applications in inhibiting human lung cancer cells (Govindammal et al., 2019).
Isolation from Endophytic Fungi
This compound has been isolated from endophytic fungi like Penicillium citrinum and explored for its structural diversity and potential biological activities. Studies have focused on its configuration and interactions with various biological targets (Yang et al., 2020).
Biological Evaluation as Nonsteroidal Antiestrogens
There's research on its derivatives for their potential as nonsteroidal antiestrogens. This involves evaluating their activities in biological systems, such as their effects on uterotrophic, antiuterotrophic, and antiimplantation activities (Ismail & Abd El Aziem, 2001).
Investigation in Traditional Medicine
The compound and its derivatives have been investigated for their presence in traditional medicinal plants. This includes isolation and analysis of their structures and potential medicinal properties (Sawasdee et al., 2010).
Crystallographic Analysis
Crystallographic studies have been conducted to determine the structure of various derivatives, including their molecular interactions and conformation in different solvates (Chantrapromma et al., 2007).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of certain derivatives. This involves a comprehensive study of its structural, spectroscopic, and optical characteristics (Tamer et al., 2015).
Secondary Metabolites Studies
The compound has been studied as a secondary metabolite in various organisms, including endophytic fungi and plants. These studies focus on its isolation, structure elucidation, and potential bioactivity (Li et al., 2021).
Syntheses and Stereochemistry
There have been efforts in the stereoselective synthesis of enantiopure derivatives, aiming to understand their stereochemistry and potential applications in areas like insect pigmentation (Birkbeck et al., 2004).
Phytochemical Investigations
The compound has been part of phytochemical investigations in different plant species, leading to the discovery of new phenolic compounds and exploring their chemotaxonomical significance (Huang et al., 2017).
properties
Product Name |
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,13,16-18,20H,1H3/t13-,16-/m1/s1 |
InChI Key |
IIQJLBKXWGKSKE-CZUORRHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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